molecular formula C15H24N4O6 B1239987 Valopicitabine CAS No. 640281-90-9

Valopicitabine

Katalognummer: B1239987
CAS-Nummer: 640281-90-9
Molekulargewicht: 356.37 g/mol
InChI-Schlüssel: TVRCRTJYMVTEFS-ICGCPXGVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Valopicitabin ist ein antivirales Medikament, das hauptsächlich zur Behandlung von Hepatitis C entwickelt wurde. Es ist ein Prodrug, das im Körper in seine aktive Form, 2'-C-Methylcytidintriphosphat, umgewandelt wird. Diese Verbindung wirkt als Inhibitor der RNA-abhängigen RNA-Polymerase und blockiert die Replikation des Hepatitis-C-Virus .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Valopicitabin wird durch Veresterung von 2'-C-Methylcytidin mit Valin synthetisiert. Die Reaktion beinhaltet die Verwendung von Schutzgruppen, um eine selektive Veresterung und anschliessende Entschützung zu gewährleisten, um das Endprodukt zu erhalten. Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines sauren Katalysators und eines organischen Lösungsmittels .

Industrielle Produktionsmethoden

Die industrielle Produktion von Valopicitabin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dies beinhaltet die präzise Steuerung von Temperatur, pH-Wert und Reaktionszeit. Das Endprodukt wird mit Techniken wie Kristallisation und Chromatographie gereinigt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Valopicitabine is synthesized through the esterification of 2’-C-methylcytidine with valine. The reaction involves the use of protecting groups to ensure selective esterification and subsequent deprotection to yield the final product. The reaction conditions typically include the use of an acid catalyst and an organic solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time. The final product is purified using techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Valopicitabin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Hepatitis C Treatment

Valopicitabine has been extensively studied in combination with other antiviral agents such as pegylated interferon and ribavirin. The following table summarizes key clinical trials and their findings:

Study Participants Treatment Regimen Duration Results
Phase II Trial (2005) 30 patients with HCV genotype 1This compound + Pegylated Interferon12 weeks72% achieved HCV clearance
Phase IIa Trial (2005) 30 treatment-naive patientsThis compound + Pegylated Interferon vs. Monotherapy24 weeksMean HCV RNA reduction of 4.5 log10 IU/mL
Phase IIb Trial (2006) Non-responders to previous therapyThis compound + Pegylated Interferon vs. Standard Therapy24 weeksStatistically significant improvement in viral suppression

Pharmacokinetics and Safety Profile

This compound has shown a favorable pharmacokinetic profile, characterized by improved oral bioavailability compared to its parent compound, 2'-C-methylcytidine. Key findings include:

  • Bioavailability : Enhanced absorption leading to effective plasma concentrations.
  • Safety : Generally well-tolerated with minimal serious adverse events reported during trials .

Case Study 1: Efficacy in Treatment-Naive Patients

In a phase IIa clinical trial, this compound was administered to treatment-naive patients infected with HCV genotype 1. After 24 weeks, significant reductions in viral load were observed, with many patients achieving undetectable levels of HCV RNA . This study illustrated the potential of this compound to serve as an effective first-line treatment option.

Case Study 2: Triple Therapy Regimen

A combination therapy involving this compound, pegylated interferon, and ribavirin demonstrated superior efficacy compared to traditional dual therapy. In one study, 72% of patients achieved sustained virologic response after 12 weeks of treatment . This highlights the compound's potential role in enhancing treatment outcomes for difficult-to-treat patient populations.

Wirkmechanismus

Valopicitabine is converted into 2’-C-methylcytidine inside the body. This metabolite is then phosphorylated into its active triphosphate form, which inhibits viral RNA chain elongation and RNA-dependent RNA polymerase activity. This inhibition blocks the production of viral RNA, thereby preventing viral replication .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Valopicitabin ist aufgrund seiner Prodrug-Natur einzigartig, die eine verbesserte Bioverfügbarkeit und eine gezielte Abgabe des aktiven Metaboliten ermöglicht. Seine spezifische Veresterung mit Valin erhöht seine Stabilität und Absorption im Vergleich zu seiner Stammverbindung .

Biologische Aktivität

Valopicitabine, also known as NM283, is a prodrug of the nucleoside analog 2'-C-methylcytidine, primarily developed for the treatment of hepatitis C virus (HCV) infections. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and clinical efficacy, particularly in combination therapies. This article delves into the compound's biological activity, supported by data tables and relevant studies.

This compound exerts its antiviral effects through several mechanisms:

  • Conversion to Active Form : Upon administration, this compound is converted to 2'-C-methylcytidine, which is then phosphorylated to its active triphosphate form. This active metabolite inhibits viral RNA chain elongation and RNA-dependent RNA polymerase (RdRp) activity, effectively blocking HCV replication .
  • Pan-Genotypic Activity : Research indicates that 2'-C-methylcytidine inhibits RdRp activity across all six major HCV genotypes, demonstrating a broad-spectrum antiviral capability .
  • Host Interaction : this compound may also interact with host cellular proteins involved in lipid metabolism and immune response regulation. For instance, it alters lipid metabolism by interacting with hepatocellular proteins and may influence transcription factors related to inflammatory responses .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has low oral bioavailability; thus, it is often administered in combination with other agents like pegylated interferon. The compound's pharmacokinetics are crucial for optimizing dosing strategies to enhance therapeutic outcomes while minimizing adverse effects .

Clinical Efficacy

This compound has been evaluated in various clinical trials, particularly focusing on its efficacy in combination with pegylated interferon for treatment-naive patients with HCV genotype 1.

Key Findings from Clinical Trials

Study ReferenceTreatment RegimenHCV RNA Clearance at Week 24Adverse Events
200 mg this compound + Peg-IFN68% vs. 53% (historical controls)Fewer GI side effects compared to higher doses
NM283 + Peg-IFN for nonrespondersSignificant viral load reductionNo grade 3/4 hemoglobin decreases
This compound vs. RibavirinAntagonistic effects noted with ribavirinIncreased monitoring required

The data indicates that lower doses of this compound (200 mg) resulted in comparable HCV RNA clearance rates while exhibiting fewer gastrointestinal side effects than higher doses (800 mg). Notably, the study reported no significant hematologic toxicity associated with the lower dose regimen .

Case Studies

  • Study on Treatment-Naive Patients : A cohort study involving treatment-naive patients demonstrated that this compound combined with pegylated interferon resulted in a sustained virologic response (SVR) rate comparable to standard therapies but with improved tolerability .
  • Resistance Mutations : Research identified the S282T mutation as a signature for resistance to this compound. This mutation was observed in patients experiencing viral breakthrough during treatment, highlighting the importance of monitoring for resistance in clinical settings .

Eigenschaften

IUPAC Name

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] (2S)-2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O6/c1-7(2)10(17)12(21)25-11-8(6-20)24-13(15(11,3)23)19-5-4-9(16)18-14(19)22/h4-5,7-8,10-11,13,20,23H,6,17H2,1-3H3,(H2,16,18,22)/t8-,10+,11-,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRCRTJYMVTEFS-ICGCPXGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC1C(OC(C1(C)O)N2C=CC(=NC2=O)N)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O[C@@H]1[C@H](O[C@H]([C@]1(C)O)N2C=CC(=NC2=O)N)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70214011
Record name Valopicitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70214011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640281-90-9
Record name Valopicitabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=640281-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valopicitabine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0640281909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valopicitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13920
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Valopicitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70214011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VALOPICITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2T0B5G94M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)C(NC(=O)OC(C)(C)C)C(=O)OC1C(CO)OC(n2ccc(N)nc2=O)C1(C)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)C(NC(=O)OC(C)(C)C)C(=O)OC1C(CO)OC(n2ccc(N)nc2=O)C1(C)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Valopicitabine
Reactant of Route 2
Valopicitabine
Reactant of Route 3
Valopicitabine
Reactant of Route 4
Valopicitabine
Reactant of Route 5
Valopicitabine
Reactant of Route 6
Valopicitabine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.